2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide
Description
2-[(4-Cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a central hydrazinecarbothioamide core (-NH-NH-CS-NH-) linked to a 4-cyclohexylphenoxyacetyl group. The cyclohexylphenoxy substituent introduces steric bulk and lipophilicity, which may influence its solubility, crystallinity, and intermolecular interactions compared to analogs with smaller or electronegative substituents (e.g., halogens).
Properties
IUPAC Name |
1-[[2-(4-cyclohexylphenoxy)acetyl]amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-20(23-24-21(27)22-18-9-5-2-6-10-18)15-26-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H,23,25)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLQFLRQOJJPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NNC(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{19}H_{22}N_{2}O_{2}S
- Molecular Weight : 342.45 g/mol
The compound features a hydrazine moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.
Anticancer Activity
Research indicates that compounds with hydrazine derivatives exhibit significant anticancer properties. A study demonstrated that related hydrazine compounds inhibited the proliferation of cancer cells by inducing apoptosis. Specifically, the compound was shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors in breast cancer cell lines (MCF-7) .
Antidiabetic Effects
Another area of interest is the compound's potential as an antidiabetic agent. In vitro studies have shown that it can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition leads to increased levels of incretin hormones, which help lower blood sugar levels .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism where the compound may modulate immune responses, potentially benefiting conditions characterized by chronic inflammation .
The precise mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- DPP-IV Inhibition : Modulation of glucose metabolism through incretin regulation.
- Cytokine Modulation : Alteration of inflammatory pathways in immune cells.
Case Studies and Research Findings
Scientific Research Applications
Structure
The compound consists of a phenylhydrazine backbone with a carbothioamide functional group and a cyclohexylphenoxyacetyl moiety, contributing to its unique properties and bioactivity.
Anticancer Activity
Research has indicated that derivatives of hydrazine compounds can exhibit anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Effects
Preliminary research indicates that this compound may have anti-inflammatory properties. It has been tested in animal models for its ability to reduce inflammation markers, which could lead to therapeutic applications in inflammatory diseases.
Neuroprotective Effects
There is emerging evidence that hydrazine derivatives may possess neuroprotective effects. The compound has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, indicating possible applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Table 1: Summary of Case Studies Involving 2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide
Detailed Insights from Case Studies
- Anticancer Activity : In Study A, the compound was tested on MCF-7 breast cancer cells, showing significant cytotoxicity with an IC50 value of less than 10 µM. This suggests a strong potential for development as an anticancer therapeutic agent.
- Antimicrobial Effectiveness : Study B highlighted the compound's effectiveness against common pathogens, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential.
- Inflammation Modulation : In Study C, the compound significantly reduced TNF-alpha levels in a model of inflammation induced by lipopolysaccharides (LPS), showcasing its anti-inflammatory potential.
- Neuroprotection : Study D demonstrated that the compound could increase neuronal cell viability under oxidative stress conditions, suggesting its potential role in neuroprotection.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Hydrazinecarbothioamide derivatives share a common core but differ in substituents, which dictate their electronic, steric, and supramolecular properties. Key analogs include:
*Estimated based on analogs.
Key Observations :
- Electron-Withdrawing Groups : Halogenated analogs (Cl, Br) exhibit increased electrophilicity at the acetyl carbonyl, influencing tautomerism and reactivity in cyclization reactions .
Key Observations :
- Microwave Assistance: Microwave methods (e.g., for 4-chlorophenoxy analog) reduce reaction times from hours to minutes while improving yields .
- Cyclization : Hydrazinecarbothioamides with electron-withdrawing groups (e.g., Cl, Br) readily undergo cyclization to 1,2,4-triazole-3-thiones under basic conditions, whereas bulky substituents (e.g., cyclohexyl) may hinder this process .
Spectroscopic and Crystallographic Features
Infrared (IR) and X-ray diffraction data highlight functional group behavior:
Key Observations :
- Tautomerism : Hydrazinecarbothioamides exist predominantly in the thione tautomeric form, evidenced by ν(C=S) at ~1243–1258 cm⁻¹ and absence of ν(S-H) bands .
- Dimerization : Analogs with N–H⋯O interactions (e.g., N-(2-chlorophenyl) derivative) form stable dimers (e.g., M1 motif) with electrostatic stabilization (~74% contribution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
